4-ethyl-N-mesitylbenzamide
Description
4-Ethyl-N-mesitylbenzamide is a benzamide derivative characterized by an ethyl substituent at the para position of the benzoyl ring and a mesityl (2,4,6-trimethylphenyl) group attached to the amide nitrogen. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The mesityl group introduces significant steric hindrance, while the ethyl substituent enhances lipophilicity compared to simpler benzamides.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
4-ethyl-N-(2,4,6-trimethylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO/c1-5-15-6-8-16(9-7-15)18(20)19-17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H,19,20) |
InChI Key |
UCCUAUKMNDPYPW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Substituent Effects
The following table summarizes key structural differences and substituent effects among related benzamides:
Key Observations:
- Lipophilicity : Ethyl and mesityl substituents increase lipophilicity compared to methyl or methoxy groups, influencing solubility in organic solvents .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 4-Chloro-N-(2-methoxyphenyl)benzamide) polarize the amide bond, enhancing reactivity toward nucleophiles .
Physical and Chemical Properties
Melting Points and Solubility
- This compound : Predicted to have a higher melting point due to rigid mesityl group, but reduced aqueous solubility compared to polar derivatives like 4-methoxy analogs .
- 4-Methoxy-N-(3-methylphenyl)benzamide: Methoxy group improves solubility in polar solvents (e.g., DMF, ethanol) due to hydrogen bonding .
- 4-Chloro-N-(2-methoxyphenyl)benzamide: Chloro substituent lowers solubility in non-polar solvents but enhances stability in crystalline form via halogen bonding .
Reactivity
- Amide Bond Stability : The mesityl group in this compound may protect the amide bond from hydrolysis due to steric shielding, unlike 4-Chloro-N-(2-methoxyphenyl)benzamide, where the electron-withdrawing chloro group activates the bond for nucleophilic attack .
- Synthetic Yields : 4-Ethyl-N-phenylbenzamide achieves yields >90% via carbodiimide-mediated coupling, suggesting similar efficiency for this compound synthesis .
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